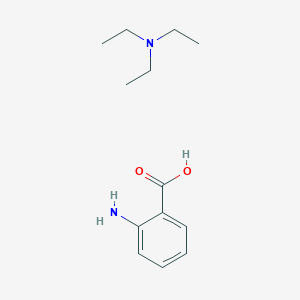
2-aminobenzoic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoic acid typically involves the Hofmann rearrangement of phthalimide. The process includes the following steps :
- Dissolve 8 g of NaOH in 30 ml of deionized water in a 100 ml Erlenmeyer flask with magnetic stirring.
- Cool the solution in an ice bath and add 6.5 g of bromine (Br2).
- Stir the mixture until the brown color disappears, indicating that all the bromine has reacted.
- Add 5.9 g of finely divided phthalimide and then a solution of 5.5 g NaOH in 20 ml water.
- Allow the temperature to rise spontaneously to approximately 70°C and maintain stirring for another 10 minutes.
- Neutralize the solution with concentrated HCl and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid or the hydrolysis of isatoic anhydride. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: Reduction of 2-aminobenzoic acid can yield 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Quinonoid compounds.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Nitro- and sulfonic acid derivatives.
Scientific Research Applications
2-Aminobenzoic acid;N,N-diethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, perfumes, and pharmaceuticals.
Biology: Studied for its role in enzyme inhibition and as a precursor in the biosynthesis of tryptophan.
Medicine: Investigated for its potential use in drug formulations and as an anti-inflammatory agent.
Industry: Utilized in the production of corrosion inhibitors and as a component in metal plating solutions.
Mechanism of Action
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding. In the biosynthesis of tryptophan, it serves as a precursor, undergoing enzymatic transformations to form the amino acid .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: Similar in structure but lacks the diethylamine group.
Para-aminobenzoic acid: Differentiated by the position of the amino group on the benzene ring.
Meta-aminobenzoic acid: Another isomer with the amino group in the meta position.
Uniqueness
2-Aminobenzoic acid;N,N-diethylethanamine is unique due to the presence of both an aromatic amine and a secondary amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
21188-76-1 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-aminobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H7NO2.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3 |
InChI Key |
ZCFXODLPYOEZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



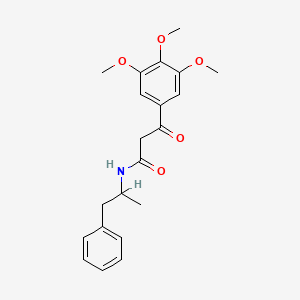


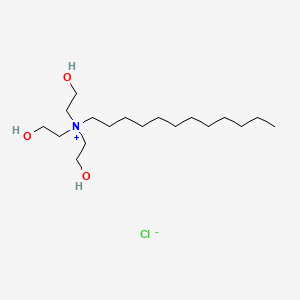




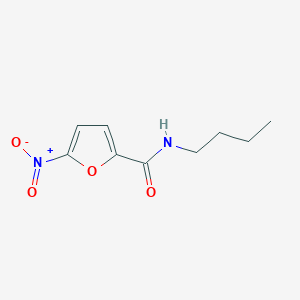
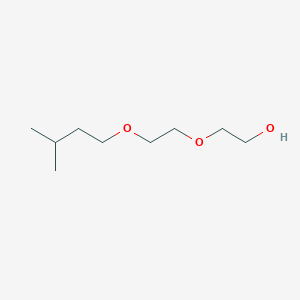
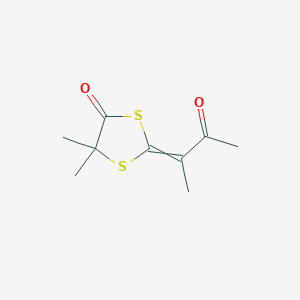
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)

